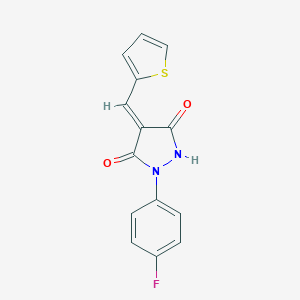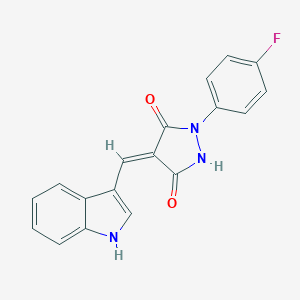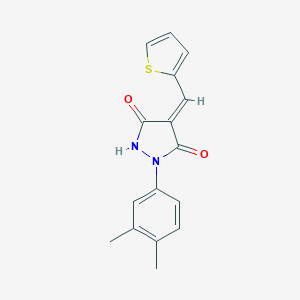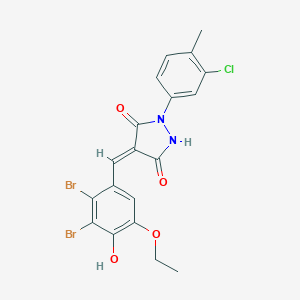![molecular formula C22H18Br2N4O2 B301684 6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301684.png)
6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have several biochemical and physiological effects, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several potential applications in scientific research. This compound has been found to have anti-inflammatory and antioxidant properties, and it has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. This compound has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. It also inhibits the production of pro-inflammatory cytokines and chemokines, which play a role in the development of various diseases.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, and it has been shown to have neuroprotective effects. It also has the potential to inhibit the growth of cancer cells and to improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its ability to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. This compound also has the potential to inhibit the growth of cancer cells and to improve glucose metabolism. However, one of the limitations of using this compound is that it has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to study its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. More research is also needed to determine its safety and efficacy in humans, and to optimize its synthesis method to obtain higher yields of the final product.
In conclusion, this compound is a compound that has several potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in detail. Further research is needed to fully explore the potential of this compound in various fields of scientific research.
Synthesemethoden
The synthesis of 6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 3,5-dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde with 5-aminomethyl-3-methyl-1H-pyrazole-4-carbonitrile in the presence of a catalyst. The reaction proceeds via a cyclization reaction to form the final product. The synthesis method has been optimized to obtain high yields of the final product.
Eigenschaften
Molekularformel |
C22H18Br2N4O2 |
|---|---|
Molekulargewicht |
530.2 g/mol |
IUPAC-Name |
6-amino-4-[3,5-dibromo-4-[(4-methylphenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18Br2N4O2/c1-11-3-5-13(6-4-11)10-29-20-16(23)7-14(8-17(20)24)19-15(9-25)21(26)30-22-18(19)12(2)27-28-22/h3-8,19H,10,26H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
IIZZSMSLZDAIDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C3C(=C(OC4=NNC(=C34)C)N)C#N)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C3C(=C(OC4=NNC(=C34)C)N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[5-(2,3-Dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301603.png)


![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)


![2-amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301612.png)
![2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301613.png)
![2-amino-4-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301615.png)
![2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301617.png)
![2-amino-4-[3-ethoxy-4-(1-naphthylmethoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301619.png)
![4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301620.png)
![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301622.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301623.png)